N-Ethylpentylone hydrochloride

描述

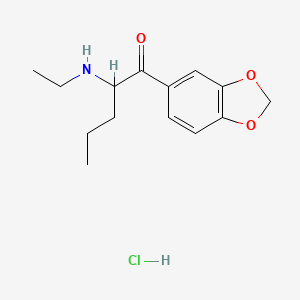

N-Ethylpentylone hydrochloride (IUPAC name: 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride) is a synthetic cathinone derivative classified as a designer drug. Structurally, it features a benzodioxole ring, a pentanone backbone, and an ethylamino substituent (Fig. 1) . The compound is typically distributed as a hydrochloride salt (C₁₄H₂₀ClNO₃; molecular weight: 285.767 g/mol) with a purity ≥96% in seized samples, as confirmed by NMR analysis .

Pharmacologically, N-ethylpentylone acts as a central nervous system stimulant, inhibiting monoamine reuptake (e.g., dopamine, norepinephrine, and serotonin) similar to other cathinones . Its misuse is linked to severe clinical outcomes, including cardiac arrest, rhabdomyolysis, renal injury, and hyperkalemia, as documented in fatal intoxication cases . Despite its risks, N-ethylpentylone gained popularity as a "legal high" alternative to MDMA and methamphetamine, particularly among adolescents and young adults .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336464 | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-02-9 | |

| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

α-Halogenation and Nucleophilic Substitution

This two-step method, commonly employed for cathinones, involves:

-

α-Bromination :

The ketone precursor undergoes bromination at the α-carbon using bromine (Br₂) in acetic acid, yielding 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one. Optimal conditions include: -

Amine Alkylation :

The α-bromo intermediate reacts with ethylamine hydrochloride in anhydrous ethanol under reflux (78°C). Nucleophilic displacement of bromine by ethylamine forms the secondary amine, followed by HCl treatment to yield the hydrochloride salt. Challenges include:-

Competing elimination reactions at elevated temperatures.

-

Purification via recrystallization from ethanol/ether mixtures (yield: ~60–70%).

-

Reductive Amination

An alternative one-pot synthesis involves reductive amination of 1-(1,3-benzodioxol-5-yl)pentan-1-one with ethylamine:

-

Reaction Conditions :

-

Mechanism :

The ketone reacts with ethylamine to form an imine intermediate, which is reduced to the secondary amine. Acidic workup with HCl gas precipitates the hydrochloride salt.

Advantages :

-

Avoids hazardous halogenation steps.

-

Higher functional group tolerance.

Limitations :

-

Requires strict pH control (pH 6–7) to minimize side reactions.

BOC-Protected Intermediate Alkylation

Adapting methodologies from ethylamine derivative synthesis, this route employs di-t-butyl dicarbonate (BOC anhydride) for amine protection:

-

BOC Protection :

Ethylamine reacts with BOC anhydride in dichloromethane, forming N-BOC-ethylamine. -

Ketone Alkylation :

The protected amine undergoes nucleophilic attack on α-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one in dimethylformamide (DMF) with potassium carbonate. -

Deprotection and Salt Formation :

BOC removal via HCl in dioxane yields N-ethylpentylone hydrochloride.

Key Data :

Analytical Validation and Purification

Chromatographic Characterization

Certified reference materials (e.g., Cerilliant E-129) validate synthetic batches via:

Recrystallization Optimization

Recrystallization solvents impact purity and yield:

Table 2: Solvent Systems for this compound Purification

| Solvent Combination | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Diethyl ether | 98.5 | 65 |

| Acetone/Hexane | 97.2 | 70 |

| Methanol/Chloroform | 99.1 | 60 |

Industrial-Scale Production Feasibility

While lab-scale yields reach 70–80%, scalability faces hurdles:

化学反应分析

反应类型

N-乙基戊基酮 (盐酸盐) 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化,形成相应的酮或羧酸。

还原: 还原反应可以将酮基转化为醇。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,氢化铝锂等还原剂,以及用于取代反应的亲核试剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的转化 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸,而还原可以产生醇。 取代反应可能产生各种胺衍生物 .

科学研究应用

Chemical Profile

- Chemical Name : N-Ethylpentylone

- Molecular Formula : C14H19NO3

- CAS Number : 17763-02-9

- Class : Synthetic Cathinone

Pharmacological Research

N-Ethylpentylone exhibits stimulant-like effects similar to other known psychoactive substances, such as methamphetamine and mephedrone. Its mechanism of action involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft . This pharmacodynamic profile suggests significant potential for abuse and dependency.

Key Findings from Pharmacological Studies

- Uptake Inhibition : N-Ethylpentylone inhibits the uptake of dopamine, serotonin, and norepinephrine, which contributes to its stimulant effects .

- Behavioral Effects : In animal models, administration has been linked to increased locomotor activity and rewarding properties consistent with other stimulants .

- Toxicological Concerns : Adverse effects reported include agitation, tachycardia, hyperthermia, and in severe cases, cardiac arrest .

Forensic Applications

N-Ethylpentylone is frequently encountered in forensic toxicology due to its association with recreational drug use. It is often detected in emergency department visits related to drug intoxication and fatalities.

Case Studies

-

Fatal Intoxication Case :

- A 21-year-old male presented with cardiac arrest after suspected use of N-Ethylpentylone. Post-mortem analysis confirmed the presence of the drug in urine, highlighting its lethal potential when abused .

- Clinical findings included elevated lactic acidosis and renal injury, underscoring the compound's severe physiological impacts.

- Emergency Department Visits :

Analytical Methods for Detection

Various analytical techniques have been developed to detect N-Ethylpentylone in biological samples:

| Method | Description |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for post-mortem toxicology testing to confirm substance presence. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Validated methods for quantifying N-Ethylpentylone in urine samples. |

| High-Resolution Mass Spectrometry (HRMS) | Employed for wastewater analysis to monitor environmental presence. |

Regulatory Status

N-Ethylpentylone is not approved for medical use in the United States and falls under scrutiny due to its high potential for abuse. The Drug Enforcement Administration (DEA) monitors its distribution closely, noting that it is still available for legitimate scientific research purposes .

作用机制

与相似化合物的比较

独特性

N-乙基戊基酮 (盐酸盐) 与其类似物不同之处在于其特殊的取代模式和乙氨基的存在。这种结构变化影响了其效力、药代动力学和对中枢神经系统的总体影响。 此外,与某些类似物相比,它对抑制血清素再摄取具有更高的效力,使其在该类别中独树一帜.

相似化合物的比较

Chemical and Structural Properties

Key Structural Differences :

- N-Ethylpentylone differs from methylone by an extended pentanone chain and ethylamino group (vs. methylamino in methylone) .

- Compared to pentylone, it substitutes a methylamino group with ethylamino .

- Unlike MDPV and α-PVP, which have pyrrolidine rings, N-ethylpentylone retains the benzodioxole moiety common in MDMA-like cathinones .

Pharmacological Effects and Toxicity

Key Findings :

- N-Ethylpentylone exhibits broader systemic toxicity (multi-organ failure) compared to methylone, which primarily induces hyperthermia and serotonergic effects .

- Unlike MDPV and α-PVP, which are highly potent dopamine reuptake inhibitors, N-ethylpentylone’s effects are less selective, contributing to unpredictable clinical outcomes .

Legal Status and Prevalence

Notes:

- N-Ethylpentylone’s prevalence surged in 2017–2018, accounting for 50% of cathinones identified in forensic samples . However, its use declined post-scheduling .

- Regulatory gaps prior to 2018 allowed its distribution as a "legal high" in some regions .

生物活性

N-Ethylpentylone hydrochloride (NEP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that exhibit structural and pharmacological similarities to amphetamines. As a relatively new compound, its biological activity has been the subject of various studies, revealing significant implications for both pharmacology and toxicology.

N-Ethylpentylone is chemically related to other synthetic cathinones such as mephedrone and methylone. Its mechanism of action primarily involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft. This increase in monoamines is believed to be responsible for its stimulant effects.

Structure-Activity Relationship (SAR)

Research indicates that NEP acts as a potent dopamine uptake inhibitor. In studies using human embryonic kidney cells, NEP demonstrated significant inhibition of DA uptake, which correlates with its psychostimulant properties. The compound also affects immediate-early gene expression in various brain regions, indicating its potential for inducing rewarding behaviors associated with addiction .

Pharmacokinetics

The pharmacokinetics of NEP have been explored through animal models. In a study involving rats, NEP was administered intraperitoneally at doses of 20 or 50 mg/kg. The results showed that NEP rapidly crossed the blood-brain barrier, reaching peak concentrations in the nucleus accumbens approximately 40 minutes post-administration. The area under the curve (AUC) and mean residence time (MRT) were notably high, suggesting prolonged effects .

Neurochemical Effects

NEP significantly increases DA and 5-HT levels in the brain. Specifically, it was noted that while DA levels rose considerably, the rate at which DA was converted into its metabolites remained unchanged. This suggests that NEP may have a unique profile compared to other stimulants, potentially leading to greater abuse potential due to its sustained dopaminergic activity .

Behavioral Effects

In behavioral studies, NEP has been shown to increase locomotor activity in mice, indicating its stimulant effects. Furthermore, NEP fully substitutes for the discriminative stimulus effects produced by methamphetamine and cocaine in drug discrimination assays, reinforcing its classification as a potent psychoactive substance .

Case Studies and Toxicological Reports

Several case studies have documented severe intoxication incidents associated with NEP use:

- Case Report 1 : A patient presented with cardiac arrest after using NEP, exhibiting symptoms such as elevated lactic acidosis and hyperkalemia. Despite medical intervention, the patient succumbed to complications related to NEP intoxication .

- Case Report 2 : Another case highlighted a patient who displayed erratic behavior and was unresponsive upon emergency presentation. Post-mortem toxicology confirmed NEP presence, linking it directly to the patient's fatal outcome .

Analytical Data

The following table summarizes key analytical findings related to NEP's detection in biological matrices:

| Biological Matrix | Linear Concentration Range (ng/mL) | Coefficient of Determination (R²) | Calibration Line Equation |

|---|---|---|---|

| Blood | 1–100 | > 0.9996 | y = 0.876x + 0 |

| Urine | 1–100 | > 0.9975 | y = 1.47x + 0 |

Additional metrics such as precision (%RSD), accuracy (MRE%), and recovery percentages were also evaluated across different concentrations, highlighting the reliability of analytical methods used for detecting NEP in clinical settings .

常见问题

Q. How can the molecular structure of N-Ethylpentylone hydrochloride be confirmed in seized samples?

To confirm the molecular structure, use nuclear magnetic resonance (NMR) spectroscopy in deuterated water (D₂O) at 298 K with a Bruker Advance III 400 MHz spectrometer. Cross-validate findings with mass spectrometry (MS) to ensure accuracy. For purity assessment, refer to batch-specific analytical certificates and NMR data, as demonstrated in forensic analyses of seized materials .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Use high-performance liquid chromatography (HPLC) with parameters optimized for cathinone derivatives:

Q. How should researchers address discrepancies in purity assessments between different analytical techniques?

Compare results from NMR , HPLC , and mass spectrometry to identify systematic errors. For example, NMR may detect non-UV-active impurities missed by HPLC. Use orthogonal methods and consult pharmacopeial protocols for resolving contradictions in relative response factors or impurity thresholds .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s neurochemical effects?

- Dose-response protocols : Administer repeated doses to mimic human abuse patterns.

- Control groups : Include saline-treated and positive controls (e.g., MDMA or methamphetamine).

- Assays : Measure dopamine/serotonin transporter inhibition via synaptosomal uptake assays. Reference NIH guidelines for preclinical studies to ensure reproducibility and ethical compliance .

Q. How can researchers mitigate confounding variables in behavioral studies involving this compound?

- Environmental controls : Standardize lighting, noise, and circadian rhythms.

- Blinding : Use double-blind protocols for drug administration and data analysis.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate treatment effects. Raw data should be archived for independent validation .

Q. What methodologies are effective for studying this compound’s interactions with biomacromolecules?

Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with receptors like DAT or SERT. For structural insights, use molecular dynamics simulations parameterized with NMR-derived conformations .

Q. How should conflicting pharmacokinetic data from in vitro vs. in vivo models be resolved?

Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate using microdialysis in target tissues (e.g., striatum) and adjust for protein binding or metabolic enzyme variability .

Methodological and Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurotoxicity data?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Report confidence intervals and apply Benjamini-Hochberg corrections for multiple comparisons. Follow NIH reporting standards for transparency .

Q. How can researchers ensure reproducibility in chromatographic analyses of this compound?

Q. What strategies are recommended for synthesizing stable isotope-labeled analogs of this compound for tracer studies?

Use deuterated ethylamine or ¹³C-labeled precursors in reductive amination reactions. Purify via preparative HPLC and confirm isotopic enrichment using high-resolution MS. Store analogs at –80°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。